L-sorbose-6-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

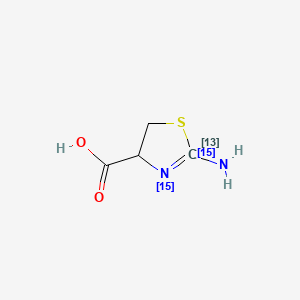

L-sorbose-6-13C is a stable isotope-labeled compound of L-sorbose, a naturally occurring monosaccharide carbohydrate. The “13C” label indicates that the carbon at the sixth position in the sorbose molecule is a carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

L-sorbose-6-13C, also known as (3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one, is a low molecular weight naturally occurring monosaccharide carbohydrate molecule It is used for proteomics research , indicating that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound can be transformed into rare 3-deoxy-l-ketohexoses through a group transfer process . This

Biochemical Analysis

Biochemical Properties

L-sorbose-6-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce the production of a multifunctional ß-glucosidase by the thermophilic fungus Humicola grisea var. thermoidea . The addition of L-sorbose to cultures containing cellobiose enhanced the extracellular levels of the ß-glucosidase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, L-sorbose induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to stimulate both enzyme synthesis and secretion in Humicola grisea var. thermoidea .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that L-sorbose increases the lag phase period 3-fold and drastically alters the morphology of the fungal hyphae .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, it participates in many metabolic pathways and its dysregulation may lead to metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-sorbose-6-13C typically involves the incorporation of the carbon-13 isotope into the sorbose molecule. One common method is the reduction of labeled D-glucose or D-gluconate to sorbitol, followed by oxidation to L-sorbose using Acetobacter suboxydans . The process involves several steps:

Reduction: D-glucose or D-gluconate is reduced to sorbitol using sodium borohydride.

Oxidation: The resulting sorbitol is oxidized to L-sorbose using Acetobacter suboxydans.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is adapted from the commercial synthesis of vitamin C, which involves the conversion of sorbitol to L-sorbose and further to L-ascorbic acid .

Chemical Reactions Analysis

Types of Reactions

L-sorbose-6-13C undergoes various chemical reactions, including:

Oxidation: L-sorbose can be oxidized to 2-keto-gulonic acid, an important precursor for vitamin C.

Reduction: Reduction of L-sorbose can yield sorbitol.

Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions

Major Products

2-Keto-Gulonic Acid: Formed from the oxidation of L-sorbose.

Sorbitol: Formed from the reduction of L-sorbose.

Scientific Research Applications

L-sorbose-6-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Used to trace metabolic pathways in vivo safely.

NMR Spectroscopy: The carbon-13 label enhances the sensitivity and resolution of NMR studies, allowing for detailed structural and kinetic analysis.

Proteomics Research: Utilized in the study of protein-carbohydrate interactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

L-sorbose: The non-labeled form of L-sorbose.

D-sorbose: The D-isomer of sorbose, which has different stereochemistry.

2-Keto-Gulonic Acid: An oxidation product of L-sorbose.

Uniqueness

L-sorbose-6-13C is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications that require tracking and detailed analysis of metabolic processes. This labeling provides a distinct advantage over non-labeled compounds in studies involving NMR spectroscopy and metabolic tracing.

Properties

IUPAC Name |

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-NYVZSSFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B583903.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)